molecular formula C14H13BrN2O2 B1647704 Ethyl-2-methyl-4-(2-bromophenyl)-pyrimidine-5-carboxylate

Ethyl-2-methyl-4-(2-bromophenyl)-pyrimidine-5-carboxylate

Cat. No.: B1647704
M. Wt: 321.17 g/mol
InChI Key: KQUNJRBKUQPTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-methyl-4-(2-bromophenyl)-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

ethyl 4-(2-bromophenyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H13BrN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3

InChI Key

KQUNJRBKUQPTPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Br)C

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a fresh prepared solution of sodiumethanolate (prepared from 0.77 g (33.7 mmol) Na in 100 ml Ethanol) 3.18 g (33.7 mmol) acetamidinhydrochloride was added. After 10 Min. a solution of 10.0 g (30.6 mmol) 2-(2-bromo-benzoyl)-3-dimethylamino-acrylic acid ethyl ester in 120 ml ethanol was added and the reaction mixture heated for 16 hrs. at 80°. The solvent was evaporated, the residue distributed between 100 ml H2O and 100 ml CH2Cl2. The aqueous phase was extracted twice with 100 ml CH2Cl2. The combined organic layers were dried (MgSO4), filtrated and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1) to give 8.3 g (84%) 4-(2-bromo-phenyl)-2-methyl-pyrimidine-5-carboxylic acid ethyl ester as a pale brown oil.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
33.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-bromo-benzoyl)-3-dimethylamino-acrylic acid ethyl ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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